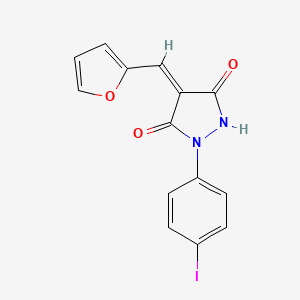
4-(2-furylmethylene)-1-(4-iodophenyl)-3,5-pyrazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-furylmethylene)-1-(4-iodophenyl)-3,5-pyrazolidinedione, also known as FIPI, is a small molecule inhibitor that has been extensively studied in the field of biochemistry and pharmacology. The compound is known to have a range of biochemical and physiological effects, making it an important tool for researchers interested in understanding the mechanisms of cellular signaling and lipid metabolism.
Mecanismo De Acción
4-(2-furylmethylene)-1-(4-iodophenyl)-3,5-pyrazolidinedione acts as a specific inhibitor of PIP5Ks, blocking the production of PIP2 and disrupting downstream signaling pathways. This mechanism of action has been shown to be effective in a variety of cell types and experimental systems.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including the inhibition of cell migration, the modulation of ion channel activity, and the regulation of insulin signaling pathways. These effects are thought to be mediated by the disruption of PIP2-dependent signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-furylmethylene)-1-(4-iodophenyl)-3,5-pyrazolidinedione has a number of advantages for use in laboratory experiments, including its specificity for PIP5Ks and its ability to disrupt downstream signaling pathways. However, the compound can be toxic at high concentrations, and its effects may be influenced by a variety of factors, including cell type, experimental conditions, and the presence of other signaling molecules.
Direcciones Futuras
There are a number of potential future directions for research on 4-(2-furylmethylene)-1-(4-iodophenyl)-3,5-pyrazolidinedione and related compounds. These include the development of more specific inhibitors of PIP5Ks, the exploration of the compound's effects on other signaling pathways, and the investigation of its potential therapeutic applications in a range of disease contexts. Additionally, further research is needed to fully understand the mechanisms underlying the compound's effects and to identify any potential limitations or drawbacks to its use in experimental systems.
Aplicaciones Científicas De Investigación
4-(2-furylmethylene)-1-(4-iodophenyl)-3,5-pyrazolidinedione has been extensively studied in the context of cellular signaling, particularly in relation to the phosphatidylinositol 4-phosphate 5-kinase (PIP5K) family of enzymes. PIP5Ks are responsible for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a key lipid signaling molecule that is involved in a wide range of cellular processes.
Propiedades
IUPAC Name |
(4Z)-4-(furan-2-ylmethylidene)-1-(4-iodophenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9IN2O3/c15-9-3-5-10(6-4-9)17-14(19)12(13(18)16-17)8-11-2-1-7-20-11/h1-8H,(H,16,18)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXSQLMTZJHQAZ-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

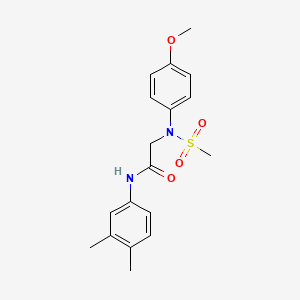
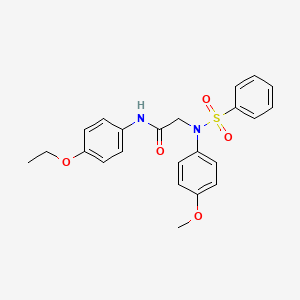
![N~1~-(4-chlorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3453392.png)
![methyl 2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3453397.png)
![N-(2-ethylphenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3453403.png)
![N~1~-cyclopentyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3453410.png)
![N~1~-(4-methoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3453428.png)
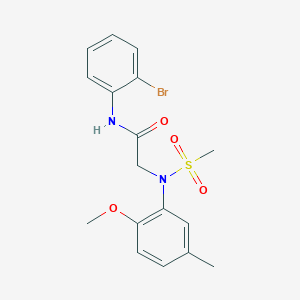
![N-(5-chloro-2-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3453443.png)
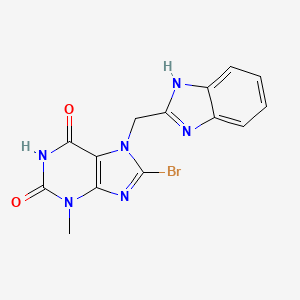
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B3453463.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B3453471.png)
![2-iodo-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3453475.png)
![4-methoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B3453483.png)